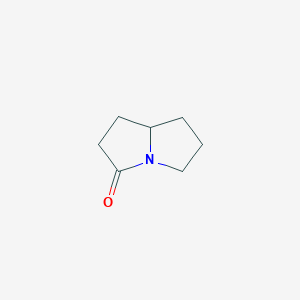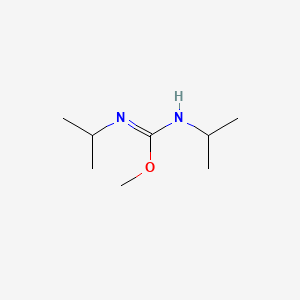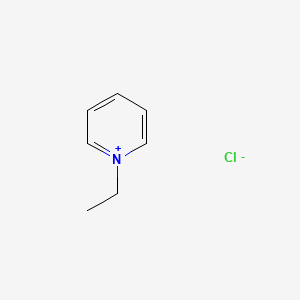
Hexahydro-pyrrolizin-3-one
Overview
Description
Hexahydro-pyrrolizin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C7H11NO. It is a derivative of pyrrolizin-3-one, which has undergone hydrogenation to form the hexahydro variant.
Mechanism of Action
Mode of Action
It is known that pyrrolizin-3-ones can be easily hydrogenated to their hexahydro (pyrrolizidin-3-one) derivatives in the presence of heterogeneous catalysts . The selectivity of this reaction can be influenced by the substitution at the 1- (or 7-) position(s) of the pyrrolizin-3-one .
Biochemical Pathways
It’s worth noting that Pyrrolizin-3-ones, which can be hydrogenated to form Hexahydro-pyrrolizin-3-one, are involved in the synthesis of necine bases such as (±)-heliotridane, (±)-isoretronecanol, and (±)retronecanol .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Biochemical Analysis
Biochemical Properties
Hexahydro-pyrrolizin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a neurokinin-1 receptor antagonist, inhibiting the action of tachykinin and substance P . This interaction is crucial in modulating neurotransmission and inflammatory responses. Additionally, this compound can undergo hydrogenation to form hexahydro-pyrrolizidin-3-one derivatives in the presence of heterogeneous catalysts . These derivatives exhibit good diastereoselectivity, which is essential for their biological activity.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. As a neurokinin-1 receptor antagonist, this compound can modulate the signaling pathways associated with pain, stress, and inflammation . This modulation can lead to changes in gene expression, particularly those genes involved in inflammatory responses and neurotransmission. Furthermore, this compound’s impact on cellular metabolism includes alterations in energy production and utilization, which can affect overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As mentioned earlier, it acts as a neurokinin-1 receptor antagonist, binding to the receptor and inhibiting the action of tachykinin and substance P . This inhibition prevents the activation of downstream signaling pathways that are responsible for pain and inflammatory responses. Additionally, this compound can undergo hydrogenation to form hexahydro-pyrrolizidin-3-one derivatives, which further interact with various enzymes and proteins, modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be easily hydrogenated to form stable derivatives in the presence of heterogeneous catalysts . These derivatives exhibit good stability and can maintain their biological activity over extended periods. The degradation of this compound and its derivatives can lead to a decrease in their efficacy and potential adverse effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as modulation of pain and inflammatory responses . At higher doses, this compound can cause toxic or adverse effects, including alterations in cellular metabolism and gene expression. These threshold effects are essential for determining the appropriate dosage for therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The hydrogenation of this compound to form hexahydro-pyrrolizidin-3-one derivatives is a key metabolic pathway . These derivatives can further undergo deoxygenation to form necine bases, which are essential for their biological activity. The involvement of this compound in these metabolic pathways highlights its potential as a modulator of biochemical reactions and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . This targeted distribution ensures that this compound can exert its effects on specific cells and tissues, modulating their function and activity. Additionally, the transport of this compound can influence its bioavailability and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This subcellular localization ensures that this compound can interact with its target biomolecules, modulating their activity and function. The precise localization of this compound within the cell is crucial for its role in biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-pyrrolizin-3-one can be synthesized through the hydrogenation of pyrrolizin-3-ones. This process involves the use of heterogeneous catalysts, such as palladium or platinum, under hydrogen gas at elevated pressures and temperatures. The reaction conditions can be optimized to achieve high diastereoselectivity, particularly if the pyrrolizin-3-one is substituted at specific positions .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale hydrogenation reactors. These reactors are designed to handle high pressures and temperatures, ensuring efficient conversion of pyrrolizin-3-ones to their hexahydro derivatives. The choice of catalyst and reaction conditions is crucial to maximize yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-pyrrolizin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Hexahydro-pyrrolizin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including as a neurokinin-1 receptor antagonist.
Medicine: Investigated for its potential therapeutic applications in treating conditions such as emesis, urinary incontinence, depression, and anxiety.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Hexahydro-pyrrolizin-3-one can be compared with other similar compounds, such as:
Pyrrolizin-3-one: The parent compound, which is less hydrogenated.
Pyrrolizidine alkaloids: Naturally occurring compounds with similar structural motifs but different biological activities.
Hexahydro-pyrrolizidin-3-one: Another hydrogenated derivative with different substitution patterns.
The uniqueness of this compound lies in its specific hydrogenation state and the resulting chemical and biological properties that distinguish it from its analogues .
Properties
IUPAC Name |
1,2,5,6,7,8-hexahydropyrrolizin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-3-6-2-1-5-8(6)7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSXTPBFMJHPIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340669 | |
| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32548-24-6 | |
| Record name | 3H-Pyrrolizin-3-one, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-[2-(4-Methylphenyl)-2-oxoethyl]pyrido[2,3-b]pyrazin-2(1h)-one](/img/structure/B1362664.png)
